2-(Difluoromethyl)pyridin-4-ol hydrochloride
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Overview
Description
2-(Difluoromethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C6H5F2NO.ClH. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridin-4-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridine ring. One common method is the reaction of 2-chloromethylpyridine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)pyridin-4-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)pyridin-4-amine hydrochloride
- 2-(Difluoromethyl)-4-hydroxypyridine
- 2-(Difluoromethyl)-1H-pyridin-4-one
Uniqueness
2-(Difluoromethyl)pyridin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H6ClF2NO |
---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h1-3,6H,(H,9,10);1H |
InChI Key |
PJELTTQVYGYCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)C(F)F.Cl |
Origin of Product |
United States |
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